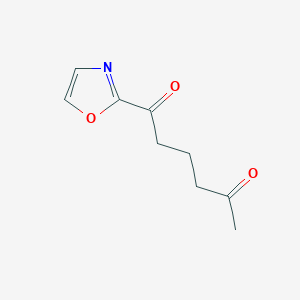

2-(5-Oxohexanoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)hexane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)3-2-4-8(12)9-10-5-6-13-9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGCKTXJWBFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642048 | |

| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-98-0 | |

| Record name | 1-(2-Oxazolyl)-1,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: 2-(5-Oxohexanoyl)oxazole: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to serve as a bioisosteric replacement for amide or ester functionalities make it a highly desirable heterocycle in drug design.[1] This guide focuses on a specific, functionalized derivative, 2-(5-Oxohexanoyl)oxazole . This molecule uniquely combines the stable oxazole core with a flexible keto-functionalized acyl side chain, presenting a versatile platform for synthetic elaboration and as a potential pharmacophore. We provide a detailed exploration of robust synthetic strategies, predictive characterization protocols, and a discussion of its potential applications in modern drug discovery.

Rationale and Strategic Importance

The strategic value of this compound lies in its hybrid structure. The 2-acyloxazole moiety offers a chemically stable core that can engage in various non-covalent interactions within biological targets, while the terminal ketone on the hexanoyl chain serves as a crucial handle for further chemical modification. This "linker-pharmacophore" design is highly relevant in the development of covalent inhibitors, bioconjugates, or as a key binding element for target proteins. The oxazole ring itself is found in numerous natural products and clinically used drugs, valued for its role in modulating pharmacokinetic and pharmacodynamic properties.[2][4][5]

Logical Framework: From Structure to Application

The inherent features of the target molecule dictate its potential utility. This relationship can be visualized as a logical progression from its core components to its prospective roles in research and development.

Caption: Logical flow from structural features of this compound to its potential applications.

Synthesis of this compound

While a dedicated synthesis for this exact molecule is not prominently documented, its structure lends itself to several reliable and well-established methodologies for constructing 2-acyloxazoles. The most authoritative and versatile approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a precursor α-acylamino ketone.

Proposed Primary Synthetic Pathway: Modified Robinson-Gabriel Synthesis

This pathway is selected for its robustness, high functional group tolerance, and reliance on readily available starting materials. It involves two principal stages: formation of the key α-acylamino ketone intermediate and its subsequent cyclodehydration.

Caption: Proposed workflow for the synthesis of this compound via an α-acylamino ketone intermediate.

Detailed Experimental Protocol

This protocol outlines the synthesis via the cyclodehydration of N-(2-hydroxy-2-oxoethyl)-5-oxohexanamide, a plausible intermediate derived from 5-oxohexanoic acid and an amino alcohol derivative.

Step 1: Synthesis of N-(2-hydroxyethyl)-5-oxohexanamide

-

To a stirred solution of 5-oxohexanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Add 2-aminoethanol (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Rationale: EDCI/HOBt is a standard, mild peptide coupling system that efficiently forms the amide bond while minimizing side reactions.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purify via column chromatography if necessary.

Step 2: Oxidation to α-Acylamino Aldehyde Intermediate

-

Dissolve the intermediate from Step 1 in anhydrous DCM (0.2 M).

-

Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0 °C.

-

Rationale: DMP is a mild and selective oxidizing agent that converts the primary alcohol to an aldehyde with high efficiency and minimal over-oxidation.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by adding a saturated solution of Na₂S₂O₃.

-

Extract the product with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude α-acylamino aldehyde. This intermediate is often used immediately in the next step without extensive purification.

Step 3: Cyclodehydration to this compound

-

Dissolve the crude aldehyde from Step 2 in anhydrous toluene (0.3 M).

-

Add triphenylphosphine (1.5 eq) and iodine (1.5 eq) to the solution.

-

Add triethylamine (3.0 eq) and heat the mixture to 80-100 °C for 4-6 hours.

-

Rationale: The combination of triphenylphosphine and iodine is an effective system for cyclodehydration of β-hydroxy amides and related intermediates to form the oxazole ring under relatively mild conditions.[6]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, filter to remove any solids, and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure This compound .

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data based on the molecular structure.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Oxazole Protons: δ ~7.2-8.0 ppm (2H, two distinct signals). Chain Protons: δ ~3.2 ppm (t, 2H, -CH₂-C=O-oxazole), δ ~2.8 ppm (t, 2H, -CH₂-C=O-CH₃), δ ~2.2 ppm (s, 3H, -C(=O)CH₃), δ ~2.0 ppm (quintet, 2H, middle -CH₂-). |

| ¹³C NMR | Carbonyls: δ ~208 ppm (ketone C=O), δ ~175 ppm (acyl C=O). Oxazole Carbons: δ ~160 ppm (C2), δ ~140-145 ppm (C4/C5), δ ~125-130 ppm (C4/C5). Aliphatic Carbons: δ ~40-45 ppm (-CH₂-), δ ~30 ppm (-CH₃), δ ~20-25 ppm (-CH₂-). |

| Mass Spec (HRMS-ESI) | [M+H]⁺: Calculated for C₉H₁₂NO₃⁺: m/z 182.0712. Found: [Expected value ± 5 ppm]. |

| IR Spectroscopy (cm⁻¹) | ~1720-1740: C=O stretch (acyl-oxazole). ~1710-1715: C=O stretch (aliphatic ketone). ~1580-1650: C=N and C=C stretches (oxazole ring). ~2900-3000: C-H stretch (aliphatic). |

Interpreting the Data

-

¹H NMR: The two distinct signals in the aromatic region are characteristic of the oxazole ring protons. The downfield triplet around 3.2 ppm is diagnostic for the methylene group adjacent to the electron-withdrawing 2-acyl-oxazole system. The sharp singlet at ~2.2 ppm confirms the terminal methyl ketone.

-

¹³C NMR: The presence of two carbonyl signals, one in the ketone region (~208 ppm) and one in the ester/amide region (~175 ppm), is a critical confirmation of the structure. Three signals in the aromatic/heteroaromatic region correspond to the oxazole carbons.

-

Mass Spectrometry: High-resolution mass spectrometry provides the exact mass, confirming the elemental composition C₉H₁₁NO₃. Key fragmentation patterns would likely include the loss of the terminal acetyl group (CH₃CO•) and cleavage to form the 2-oxazoyl-acylium ion.

-

Infrared Spectroscopy: The IR spectrum is dominated by two strong carbonyl absorption bands. The slightly higher frequency C=O stretch is attributed to the acyl group attached to the electron-withdrawing oxazole ring.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. [Link]

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(5-Oxohexanoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of 2-(5-Oxohexanoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in public literature, this document synthesizes established principles of oxazole and ketone chemistry to offer a predictive analysis of its behavior. This guide covers the molecule's physicochemical properties, potential degradation pathways under various stress conditions, and recommended protocols for stability assessment. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective handling, formulation, and development of this compound and related compounds.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component in a vast array of natural products and synthetic compounds exhibiting significant biological activity.[1][2] The unique electronic properties of the oxazole ring contribute to its ability to engage in various non-covalent interactions, making it a valuable scaffold in drug design.[1] The title compound, this compound, incorporates both this privileged heterocycle and a reactive ketone functionality within its side chain, suggesting a potential for diverse chemical interactions and biological targets. Understanding the interplay between these two functional groups is paramount for predicting the molecule's overall stability and reactivity profile.

Chemical and Physical Properties

A foundational understanding of a molecule's physicochemical properties is critical for its application in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source/Method |

| IUPAC Name | 1-(Oxazol-2-yl)hexane-1,5-dione | Predicted |

| CAS Number | 898758-98-0 | [3] |

| Molecular Formula | C₉H₁₁NO₃ | [3] |

| Molecular Weight | 181.19 g/mol | [3] |

| Appearance | Not available (likely a solid or oil) | - |

| Boiling Point | 312.4°C at 760 mmHg | [3] |

| Density | 1.131 g/cm³ | [3] |

| Flash Point | 142.7°C | [3] |

| pKa (of conjugate acid) | ~0.8 | [4] |

Stability and Degradation Profile

The stability of this compound is dictated by the chemical vulnerabilities of both the oxazole ring and the 5-oxohexanoyl side chain. While oxazoles are generally considered thermally stable, they are susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.[1][2]

Hydrolytic Stability

The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring cleavage.[5] The ester-like linkage within the oxazole ring is the primary site of hydrolytic attack.

-

Acidic Conditions: Under acidic conditions, protonation of the nitrogen atom can activate the ring towards nucleophilic attack by water, leading to the formation of an α-acylamino ketone.

-

Basic Conditions: In alkaline media, direct nucleophilic attack on the oxazole ring can also result in ring opening.

The 5-oxohexanoyl side chain is generally stable to hydrolysis, although extreme pH and temperature could potentially promote other reactions.

Oxidative Stability

The oxazole ring is susceptible to oxidation, which can lead to ring opening.[1][6] The C4 position is often the initial site of oxidation, which can result in cleavage of the C4-C5 bond.[2] The ketone group in the side chain can also be a site for oxidative cleavage under strong oxidizing conditions.

Photostability

Oxazole rings can undergo photolysis, often leading to the formation of oxidation products.[1] Exposure to UV light can induce rearrangement of the oxazole ring through an azirine intermediate. The presence of the carbonyl group in the side chain could also contribute to photosensitivity.

Thermal Stability

Oxazoles are generally thermally stable entities and do not typically decompose at high boiling temperatures.[1][2] However, the overall thermal stability of this compound will also be influenced by the 5-oxohexanoyl side chain.

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of the oxazole ring system.

Figure 1: Potential degradation pathways of this compound.

Recommended Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: Store in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Protect from light.

-

Solvents: For solution-based work, use aprotic solvents where possible. If aqueous solutions are necessary, use buffered systems to maintain a stable pH.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and to develop stability-indicating analytical methods.[4][7][8][9]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify the major degradation products.

Materials

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Buffers (pH 4, 7, and 9)

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH. Incubate at room temperature for 24 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (ICH Q1B conditions) for an appropriate duration.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition. Neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method with UV detection is a suitable starting point for monitoring the degradation of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV scan).

-

Injection Volume: 10 µL

The method should be validated to ensure it can separate the parent compound from all significant degradation products.[10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pharmtech.com [pharmtech.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. ajrconline.org [ajrconline.org]

- 10. [PDF] HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. | Semantic Scholar [semanticscholar.org]

- 11. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of "2-(5-Oxohexanoyl)oxazole" Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

In the vanguard of modern drug discovery, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities. This guide delineates a comprehensive computational workflow to predict the biological activity of "2-(5-Oxohexanoyl)oxazole," a small molecule with a potentially rich pharmacological profile owing to its oxazole core. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a robust framework for virtual screening and bioactivity prediction, encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. Each step is detailed with both theoretical justification and practical, step-by-step protocols, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Investigating this compound

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[5][6] This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant therapeutic properties.[3][7][8] The diverse bioactivities of oxazole derivatives stem from their ability to engage in various non-covalent interactions with biological macromolecules.[7] While "this compound" itself is not extensively characterized in the scientific literature, its constituent parts—the oxazole core and the oxohexanoyl side chain—suggest a high potential for biological activity.

The in silico approach detailed herein allows for a proactive and systematic exploration of this potential before significant investment in laboratory synthesis and testing is made. By simulating molecular interactions and predicting pharmacokinetic properties, we can generate testable hypotheses about the compound's mechanism of action and its viability as a drug candidate.

The Comprehensive In Silico Bioactivity Prediction Workflow

Our predictive workflow is designed as a multi-stage funnel, progressively refining our understanding of the compound's potential bioactivity. Each stage builds upon the last, providing a holistic view of the molecule's pharmacological profile.

Caption: The integrated in silico workflow for bioactivity prediction.

Phase 1: Target Identification and Compound Preparation

The foundational step in our analysis is to identify potential biological targets for "this compound" and to prepare a computationally viable 3D structure of the molecule.

3.1. Target Identification: Fishing for a Receptor

Without a priori knowledge of the compound's targets, we must employ reverse screening methodologies. This "target fishing" approach screens the compound against a large library of known protein structures to identify potential binding partners.[9][10]

Methodologies:

-

Reverse Docking: The compound is docked against a database of protein binding sites.

-

Pharmacophore-Based Screening: A 3D pharmacophore model of the compound is generated and used to search for proteins with complementary features.

-

Chemical Similarity Searching: The compound is compared to databases of known active molecules to infer potential targets based on structural similarity.

Protocol: Target Fishing using PharmMapper

-

Obtain Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string for "this compound" is CC(=O)CCCC(=O)C1=CN=CO1.

-

Access Server: Navigate to a reverse pharmacophore mapping server like PharmMapper.

-

Submit Compound: Input the SMILES string or upload a 3D structure of the compound.

-

Select Target Set: Choose a relevant target library (e.g., human proteins).

-

Run Analysis: Initiate the screening process. The server will align the compound's pharmacophore features with those of numerous protein binding sites.

-

Analyze Results: The output will be a ranked list of potential protein targets based on the fit score. Prioritize targets with high scores and biological relevance to diseases of interest.

3.2. Ligand Preparation

A high-quality 3D structure of the ligand is critical for accurate predictions. This involves converting the 2D representation into a 3D model and minimizing its energy.

Protocol: Ligand Preparation using Open Babel

-

SMILES to 3D Conversion:

-

Energy Minimization: A molecular mechanics force field (e.g., MMFF94) is used to find a low-energy conformation.

Phase 2: Predicting Interaction and Activity

With potential targets identified and the ligand prepared, we can now predict the binding interaction and estimate biological activity.

4.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[11][12]

Causality Behind Experimental Choices: The choice of docking software (e.g., AutoDock Vina) is based on its balance of speed and accuracy, making it suitable for screening against multiple targets.[13][14] The preparation of the protein is crucial; this includes removing water molecules, adding hydrogen atoms, and defining the binding site, often guided by the location of a co-crystallized ligand in a known structure.[15]

Protocol: Molecular Docking with AutoDock Vina

-

Protein Preparation:

-

Download the PDB file of a potential target (e.g., from the RCSB PDB).

-

Using software like PyMOL or AutoDockTools, remove water molecules and heteroatoms not relevant to binding.[13]

-

Add polar hydrogens and assign charges.

-

Save the prepared protein in the required .pdbqt format.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the protein. The size and center of the box are critical parameters.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line tool, specifying the prepared protein, ligand, and grid parameters.

-

-

Analysis of Results:

-

The binding affinity (in kcal/mol) is found in the log file. More negative values indicate stronger binding.

-

Visualize the predicted binding poses in the results.pdbqt file using PyMOL or Discovery Studio to analyze interactions like hydrogen bonds and hydrophobic contacts.[13]

-

Caption: The workflow for a typical molecular docking experiment.

4.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[16][17][18][19] If a dataset of compounds with known activity against an identified target is available, a QSAR model can be built to predict the activity of "this compound."

Pillars of a Trustworthy QSAR Model:

-

Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated to numerically represent the chemical structure.

-

Model Building: Statistical methods, from multiple linear regression to advanced machine learning algorithms, are used to create the predictive model.[16][18]

-

Rigorous Validation: The model's predictive power must be validated using techniques like cross-validation and external validation with an independent test set.[19]

Phase 3: Assessing Druglikeness and Dynamic Stability

A compound must not only bind to its target but also possess favorable pharmacokinetic properties and form a stable complex.

5.1. ADMET Prediction

ADMET prediction tools use computational models to estimate a compound's absorption, distribution, metabolism, excretion, and toxicity profiles.[20][21] Early assessment of these properties is crucial to avoid late-stage drug development failures.[22]

Protocol: Using a Free Online ADMET Server

-

Select a Tool: Choose a web-based tool such as ADMETlab 2.0 or ADMET-AI.[20][21][23]

-

Input Molecule: Submit the SMILES string of "this compound".

-

Run Prediction: The server will calculate a range of properties.

-

Interpret Results: Analyze the predicted values, often provided with comparisons to known drugs.

Table 1: Predicted ADMET Properties for this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Can cross intestinal cell membranes. |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Substrate | No | Low risk of drug-drug interactions via CYP2D6. |

| Excretion | ||

| Renal Organic Cation Transporter | Inhibitor: No | Unlikely to interfere with renal clearance. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

Note: This table presents hypothetical data for illustrative purposes. Actual values must be generated using a predictive tool.

5.2. Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[24][25][26]

Protocol: GROMACS for MD Simulation

-

System Preparation:

-

Start with the best-scoring docked pose of the protein-ligand complex.

-

Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions to neutralize the system's charge.[27]

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to relax the system and remove steric clashes.

-

-

Equilibration:

-

Conduct two phases of equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): To stabilize the system's temperature.

-

NPT (constant Number of particles, Pressure, and Temperature): To stabilize the system's pressure and density.[27]

-

-

-

Production Run:

-

Run the main simulation for a duration sufficient to observe the stability of the interaction (e.g., 50-100 nanoseconds).

-

-

Analysis:

-

Calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability.

-

Analyze hydrogen bond occupancy and other interactions over the simulation trajectory.

-

Conclusion: Synthesizing the Data into a Coherent Hypothesis

The culmination of this in silico workflow is a multi-faceted predictive profile of "this compound." By integrating the results from target identification, docking, QSAR, ADMET prediction, and MD simulations, we can formulate a data-driven hypothesis about the compound's most probable biological activity and its potential as a therapeutic agent. This hypothesis then serves as a powerful guide for focused, efficient, and cost-effective experimental validation in the laboratory. This guide provides a blueprint for such an investigation, grounding predictive science in established, verifiable protocols.

References

- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.

-

GROMACS Tutorials. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 18, 2026, from [Link]

-

QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved January 18, 2026, from [Link]

-

GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved January 18, 2026, from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]

-

What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved January 18, 2026, from [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved January 18, 2026, from [Link]

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. Retrieved January 18, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 18, 2026, from [Link]

-

Use ADMET-AI Online | ProteinIQ. (n.d.). Retrieved January 18, 2026, from [Link]

-

ADMET-AI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). Retrieved January 18, 2026, from [Link]

-

Molecular Docking Tutorial. (n.d.). Retrieved January 18, 2026, from [Link]

-

How are target proteins identified for drug discovery? (2025, March 20). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

-

How to identify potential target protein of any novel small compound in target fishing? (2013, July 21). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. Retrieved January 18, 2026, from [Link]

-

GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. (2022, September 3). Retrieved January 18, 2026, from [Link]

-

Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

ADMET predictions. (n.d.). VLS3D.COM. Retrieved January 18, 2026, from [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). NIH. Retrieved January 18, 2026, from [Link]

-

Predicting protein targets for drug-like compounds using transcriptomics. (2018, March 9). bioRxiv. Retrieved January 18, 2026, from [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

ADMETlab 2.0. (n.d.). Retrieved January 18, 2026, from [Link]

-

Bioactivity predictions and virtual screening using machine learning predictive model. (2024, January 12). Retrieved January 18, 2026, from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024, July 31). MDPI. Retrieved January 18, 2026, from [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022, October 20). PMC. Retrieved January 18, 2026, from [Link]

-

Oxazole. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

(PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (n.d.). Retrieved January 18, 2026, from [Link]

-

2,5-Diphenyloxazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Naturally Occurring Oxazole-Containing Peptides. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. (2022, January 15). YouTube. Retrieved January 18, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

Oxazole. (n.d.). PubChem - NIH. Retrieved January 18, 2026, from [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate. Retrieved January 18, 2026, from [Link]

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

Sources

- 1. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. neovarsity.org [neovarsity.org]

- 18. rjwave.org [rjwave.org]

- 19. jocpr.com [jocpr.com]

- 20. ADMET-AI [admet.ai.greenstonebio.com]

- 21. ADMETlab 2.0 [admetmesh.scbdd.com]

- 22. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. proteiniq.io [proteiniq.io]

- 24. GROMACS Tutorials [mdtutorials.com]

- 25. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 26. m.youtube.com [m.youtube.com]

- 27. compchems.com [compchems.com]

An In-Depth Technical Guide to Elucidating the Biological Targets of 2-(5-Oxohexanoyl)oxazole

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[1][2][3][4] This guide focuses on a specific, novel derivative, "2-(5-Oxohexanoyl)oxazole," providing a comprehensive roadmap for the identification and validation of its potential biological targets. While direct research on this compound is not publicly available, its structural features—a 2-substituted oxazole ring and a 5-oxohexanoyl side chain—offer compelling clues to its possible mechanisms of action. This document will deconstruct the molecule's chemical motifs, postulate potential target classes based on established principles of bioisosterism and structure-activity relationships, and lay out a rigorous, multi-pronged experimental strategy for target elucidation. From in silico screening to advanced proteomic techniques and cellular validation, this guide is designed to equip researchers with the necessary tools and conceptual framework to systematically uncover the therapeutic potential of this and other novel oxazole derivatives.

The Oxazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered aromatic heterocycle, oxazole, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its prevalence stems from its unique electronic and structural characteristics, which allow it to serve as a versatile pharmacophore capable of engaging with a diverse range of biological macromolecules through non-covalent interactions like hydrogen bonding, π–π stacking, and hydrophobic interactions.[1]

Marketed drugs containing the oxazole ring demonstrate a broad therapeutic scope, with applications including:

-

Anti-inflammatory agents (e.g., Oxaprozin)

-

Antimicrobial agents [7]

-

Antidiabetic agents [7]

-

Enzyme inhibitors [1]

The biological activity of oxazole derivatives is often dictated by the nature and position of the substituents on the ring, which influence the molecule's overall shape, polarity, and reactivity.[2]

Structural Deconstruction and Analysis of this compound

To hypothesize the potential biological targets of "this compound," we must first analyze its constituent parts:

-

The 2-Substituted Oxazole Ring: This aromatic core is likely to be a key determinant of the molecule's interaction with biological targets. It can act as a bioisostere for other aromatic or heterocyclic systems, fitting into binding pockets that accommodate such structures.[1]

-

The 5-Oxohexanoyl Side Chain: This aliphatic chain terminating in a ketone group introduces several important features:

-

Lipophilicity: The hexanoyl chain increases the molecule's lipophilicity, which may facilitate its passage through cell membranes and influence its binding to hydrophobic pockets in target proteins.

-

The Ketone (5-oxo) Group: The carbonyl group is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions. This is a critical feature for binding to the active sites of many enzymes.

-

Potential for Covalent Interaction: The 1,4-dicarbonyl-like nature of the 5-oxohexanoyl moiety (considering the oxazole's acyl-like character at the 2-position) suggests the potential for this compound to act as a Michael acceptor, particularly after enzymatic or cellular processing. This opens up the possibility of covalent modification of target proteins, which can lead to potent and long-lasting inhibition.

-

Postulated Biological Targets and Mechanisms of Action

Based on the structural analysis, we can formulate several hypotheses regarding the potential biological targets of this compound.

Hypothesis 1: Enzyme Inhibition

The presence of the ketone-bearing side chain makes enzymes a highly probable class of targets.

-

Kinases: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket, with side chains forming hydrogen bonds with the hinge region. The oxazole ring could fulfill the former role, while the ketone could interact with key residues in the active site.

-

Proteases: The carbonyl group could interact with the catalytic residues of various protease classes (e.g., serine, cysteine proteases).

-

Dehydrogenases and Reductases: The ketone could be a substrate or inhibitor for enzymes that recognize and process carbonyl compounds.

-

Histone Deacetylases (HDACs): Some HDAC inhibitors possess a zinc-binding group, and while a ketone is not a classic zinc-binder, the overall shape of the molecule could allow it to occupy the active site channel.

Hypothesis 2: Receptor Modulation

The molecule's overall structure may allow it to bind to the ligand-binding domains of various receptors.

-

Nuclear Receptors: The lipophilic nature of the compound could facilitate its entry into the nucleus and subsequent interaction with nuclear receptors.

-

G-Protein Coupled Receptors (GPCRs): The specific shape and hydrogen bonding capabilities of the molecule might allow it to act as an agonist or antagonist at a GPCR binding site.

Hypothesis 3: Covalent Modification of Proteins

As previously mentioned, the potential for Michael addition is a compelling hypothesis that warrants investigation. Covalent inhibitors often exhibit high potency and prolonged duration of action. Potential targets would be proteins with reactive cysteine or lysine residues in or near a binding pocket that can accommodate the molecule.

A Strategic Roadmap for Target Identification and Validation

The following is a detailed, multi-step workflow designed to systematically identify and validate the biological targets of this compound.

Workflow for Target Identification and Validation

Caption: A multi-phase workflow for target identification and validation.

Phase 1: In Silico and Computational Screening (Detailed Protocol)

-

Objective: To generate a preliminary list of potential biological targets and formulate structural hypotheses for binding.

-

Methodology:

-

Target Prediction:

-

Obtain the 2D structure (SMILES or SDF format) of this compound.

-

Submit the structure to web-based cheminformatics tools such as SwissTargetPrediction and PharmMapper.

-

Analyze the output, which will be a ranked list of potential protein targets based on structural similarity to known ligands.

-

-

Molecular Docking:

-

Select a subset of high-priority target classes from the prediction results (e.g., the top 10 kinases, top 5 proteases).

-

Obtain crystal structures of these proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogens, and assigning charges.

-

Prepare the ligand structure by generating a 3D conformation and assigning charges.

-

Perform docking simulations using software like AutoDock, Glide, or GOLD to predict the binding mode and estimate the binding affinity.

-

Analyze the resulting poses, paying close attention to hydrogen bonds, hydrophobic interactions, and the proximity of the ketone group to catalytic or key binding site residues.

-

-

Phase 2: In Vitro Target Identification (Detailed Protocol)

-

Objective: To experimentally identify proteins that directly bind to the compound from a complex biological sample.

-

Methodology: Affinity-Based Pulldown

-

Probe Synthesis:

-

Synthesize an analog of this compound that incorporates a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) or a biotin tag. The linker should be attached at a position that is predicted by docking to be solvent-exposed and not critical for binding.

-

-

Affinity Chromatography:

-

Immobilize the tagged compound onto a solid support (e.g., streptavidin beads for a biotinylated probe, or use click chemistry to attach an alkyne probe to azide-functionalized beads).

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Incubate the lysate with the immobilized probe to allow for binding.

-

Include a control incubation with beads alone or beads with a structurally similar but inactive compound.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform an in-gel tryptic digest.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins that are significantly enriched in the probe pulldown compared to the control.

-

-

Phase 3: Target Validation (Detailed Protocol)

-

Objective: To confirm the direct interaction between the compound and candidate proteins and to establish the functional consequence of this interaction in a cellular context.

-

Methodology:

-

Biochemical Validation:

-

Clone, express, and purify the top candidate proteins identified in Phase 2.

-

If the protein is an enzyme, perform an enzyme activity assay in the presence of varying concentrations of this compound to determine if it is an inhibitor and to calculate its IC50 value.

-

To confirm direct binding, use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD).

-

-

Cellular Validation (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the cell lysates to a range of temperatures.

-

Cool the samples and centrifuge to pellet aggregated proteins.

-

Analyze the soluble fraction by Western blot for the candidate target protein.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

-

Phase 4: Mechanism of Action (MoA) Elucidation

Once a target is validated, the broader cellular consequences of its modulation can be investigated using 'omics' approaches.

-

Transcriptomics (RNA-seq): Compare the gene expression profiles of cells treated with the compound versus a control to identify upregulated and downregulated genes and pathways.

-

Proteomics: Use quantitative mass spectrometry to assess changes in protein expression and post-translational modifications upon compound treatment.

-

Pathway Analysis: Utilize tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify the biological pathways that are most significantly affected by the compound's activity.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 1: Summary of In Silico and Biochemical Data

| Parameter | Value | Method |

| Top Predicted Target | Protein X | SwissTargetPrediction |

| Docking Score (Protein X) | -9.5 kcal/mol | AutoDock Vina |

| IC50 vs. Protein X | 500 nM | Enzymatic Assay |

| KD for Protein X | 250 nM | SPR |

Conclusion and Future Perspectives

The journey from a novel chemical entity to a potential therapeutic is a complex but systematic process. For "this compound," the presence of the versatile oxazole ring and the reactive 5-oxohexanoyl side chain provides a strong foundation for hypothesizing its biological targets. By following the integrated in silico, in vitro, and in-cell strategy outlined in this guide, researchers can efficiently identify and validate its molecular targets, elucidate its mechanism of action, and ultimately unlock its therapeutic potential. The insights gained will not only be specific to this compound but will also contribute to the broader understanding of how oxazole derivatives can be designed to achieve specific biological outcomes.

References

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.

- Oxazole-Based Compounds As Anticancer Agents. Ingenta Connect.

- Marketed drugs containing oxazole.

- Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal.

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids

- Development in medicinal chemistry via oxadiazole derivatives: p

- A comprehensive review on biological activities of oxazole deriv

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ijmpr.in [ijmpr.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(5-Oxohexanoyl)oxazole: A Predictive and Experimental Approach

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Oxohexanoyl)oxazole, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of established experimental data, this document pioneers a dual approach: first, by establishing a robust predictive model for its solubility based on its molecular structure and well-understood physicochemical principles; and second, by providing detailed, field-proven experimental protocols for the empirical determination of both its kinetic and thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the molecule's behavior and practical methodologies for its application in the laboratory.

Introduction: The Significance of Solubility in a Research Context

Solubility is a critical physicochemical parameter that governs the viability of a compound in numerous scientific applications, from drug delivery and formulation to reaction kinetics and purification. For novel or sparsely studied molecules like this compound, an early and accurate understanding of solubility is paramount to prevent costly downstream failures in research and development. The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1] The solubility of such compounds dictates their absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting their potential as therapeutic agents.

This guide addresses the current information gap regarding the solubility of this compound by providing a structured, in-depth analysis. We will first dissect its molecular structure to make qualitative and quantitative solubility predictions. Subsequently, we will outline rigorous experimental procedures to validate these predictions and establish a definitive solubility profile.

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular architecture. The molecule can be deconstructed into three key functional regions:

-

The Oxazole Ring: A weakly basic, aromatic heterocyclic system.[2] Its nitrogen and oxygen atoms can act as hydrogen bond acceptors.

-

The Ketone Group: A polar functional group capable of acting as a hydrogen bond acceptor.

-

The Alkyl Chain: A nonpolar hydrocarbon chain that contributes to the molecule's lipophilicity.

The interplay between the polar oxazole and ketone functionalities and the nonpolar alkyl chain will ultimately determine the molecule's solubility in various solvents.

SMILES Notation: C(CCC(=O)CC1=NC=CO1)=O

In Silico Prediction of Key Physicochemical Parameters

Given the lack of empirical data, we turn to established computational models to predict the physicochemical properties of this compound. These predictions, generated using freely available online tools, provide a quantitative starting point for our analysis.

| Property | Predicted Value | Prediction Tool/Method | Significance for Solubility |

| LogP (Octanol-Water Partition Coefficient) | 1.3 - 1.6 | Molinspiration, SwissADME | A positive LogP indicates a preference for nonpolar environments, suggesting limited aqueous solubility. |

| Aqueous Solubility (LogS) | -2.5 to -3.0 | ALOGPS, AqSolPred | These values correspond to a predicted aqueous solubility in the range of "soluble" to "moderately soluble". |

| pKa (Acid Dissociation Constant) | Basic pKa ~ 1.0 - 2.0 | Rowan, MolGpKa | The oxazole nitrogen is weakly basic, suggesting that solubility in acidic aqueous solutions may be slightly enhanced due to protonation. |

These values are estimations and require experimental validation.

Qualitative Solubility Prediction: The "Like Dissolves Like" Principle

The axiom "like dissolves like" provides a foundational framework for predicting solubility.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the polar ketone and the hydrogen bond-accepting oxazole ring suggests that this compound will exhibit some solubility in polar solvents. However, the nonpolar alkyl chain will likely limit its miscibility, particularly in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the ketone and oxazole groups but do not have hydrogen-donating capabilities. We predict good solubility in these solvents, as they can solvate the polar regions of the molecule without being repelled by the nonpolar alkyl chain to the same extent as highly structured solvents like water.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The alkyl chain will promote solubility in nonpolar solvents through van der Waals interactions. However, the polar oxazole and ketone groups will be poorly solvated, likely limiting overall solubility. We anticipate moderate solubility in solvents with some degree of polarity, such as dichloromethane, and lower solubility in highly nonpolar solvents like hexane.

Quantitative Solubility Prediction: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This method deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is more likely to dissolve a solute if their HSP values are similar. The table below lists the HSP for a range of common laboratory solvents. While the HSP for this compound is unknown, we can infer that solvents with balanced δP and δH components will be the most effective.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Water | 15.5 | 16.0 | 42.3 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data compiled from various sources.[3][4][5]

Based on the structure of this compound, we hypothesize that solvents like acetone, DMSO, and DMF will be effective due to their significant δP and moderate δH values, which can interact favorably with the ketone and oxazole functionalities.

Experimental Determination of Solubility: Protocols and Workflows

The following sections provide detailed protocols for the experimental determination of both kinetic and thermodynamic solubility. These methods are essential for validating the in silico predictions and establishing a reliable solubility profile for this compound.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer. It is a critical parameter in early-stage drug discovery.

Principle: A DMSO stock solution of the test compound is serially diluted in an aqueous buffer. The formation of precipitate is monitored over a short incubation period, often by nephelometry (light scattering) or UV absorbance after filtration.

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add the appropriate volume of the DMSO stock solution to the initial wells.

-

Serial Dilution: Perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

-

Detection (Choose one):

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitate formation.

-

UV Absorbance: Filter the contents of each well through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate and quantify the concentration against a standard curve.

-

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold-standard for this determination.

Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the different solvents to be tested. Ensure that undissolved solid remains visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. Through a combination of in silico prediction and detailed experimental protocols, researchers are now equipped to confidently assess this critical physicochemical property. The predictive analysis suggests that this compound will exhibit moderate solubility in a range of common laboratory solvents, with a preference for polar aprotic solvents.

It is imperative that the predictive data presented herein be validated through the rigorous experimental methods outlined. The resulting empirical data will be invaluable for the rational design of future experiments, including reaction optimization, formulation development, and biological screening. As research on this and related oxazole derivatives continues, a robust understanding of their solubility will be a cornerstone of their successful application.

References

-

Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved January 18, 2026, from [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 18, 2026, from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved January 18, 2026, from [Link]

-

MolGpKa. (n.d.). bio.tools. Retrieved January 18, 2026, from [Link]

-

Sorkun, M. C. (n.d.). AqSolPred-web: Online solubility prediction tool. GitHub. Retrieved January 18, 2026, from [Link]

-

MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved January 18, 2026, from [Link]

-

Solubility Parameters: Solvents. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Calculators & Predictors. (n.d.). Chemaxon. Retrieved January 18, 2026, from [Link]

-

On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 18, 2026, from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved January 18, 2026, from [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters. Kinam Park. Retrieved January 18, 2026, from [Link]

-

Virtual logP On-line. (n.d.). CompuDrug. Retrieved January 18, 2026, from [Link]

-

logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved January 18, 2026, from [Link]

-

Is there any software (preferably free) to calculate the partition coefficient (LogP)? (2024, July 6). Reddit. Retrieved January 18, 2026, from [Link]

-

Property Calculation, Molecular Database Search. (n.d.). Molinspiration. Retrieved January 18, 2026, from [Link]

-

PrologP. (n.d.). CompuDrug. Retrieved January 18, 2026, from [Link]

-

Predictor Solubility. (n.d.). LCI Web Tools. Retrieved January 18, 2026, from [Link]

-

pKa Prediction. (n.d.). Rowan Scientific. Retrieved January 18, 2026, from [Link]

-

Hansen solubility parameters. (n.d.). Stenutz. Retrieved January 18, 2026, from [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Retrieved January 18, 2026, from [Link]

-

Free software to predict PKa values? (2013, January 31). Protocol Online. Retrieved January 18, 2026, from [Link]

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Predicting molecule properties based on its SMILES. (n.d.). Kaggle. Retrieved January 18, 2026, from [Link]

-

Oxazole. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

CAS NO. 898758-98-0 | this compound. (n.d.). Arctom. Retrieved January 18, 2026, from [Link]

-

Oxazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. kinampark.com [kinampark.com]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

A Methodological and Predictive Guide to the Thermogravimetric Analysis of 2-(5-Oxohexanoyl)oxazole for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-(5-Oxohexanoyl)oxazole, a heterocyclic compound of interest in drug development. Recognizing the critical role of thermal stability in the pharmaceutical lifecycle—from manufacturing and formulation to storage and administration—this document outlines a robust, scientifically grounded methodology. While specific experimental data for this compound is not publicly available, this guide establishes a predictive model for its thermal behavior based on its constituent functional groups (an oxazole ring and an acyl-ketone side chain). It details an optimized TGA protocol, presents a hypothetical but plausible data set, and offers an in-depth interpretation of the results. This guide is intended for researchers, analytical scientists, and formulation experts requiring a deep understanding of the thermal properties of novel heterocyclic drug candidates.

Introduction: The Imperative for Thermal Analysis in Drug Development

The molecule this compound belongs to the oxazole class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry for developing novel therapeutic agents[1]. The journey of a drug candidate from discovery to market is contingent upon a thorough characterization of its physicochemical properties. Among these, thermal stability is a cornerstone parameter.

Thermogravimetric Analysis (TGA) is an essential technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere[2][3]. For a potential drug molecule like this compound, TGA provides critical data on:

-

Thermal Stability: Determining the maximum temperature the material can withstand before it begins to decompose.

-

Compositional Analysis: Quantifying volatile content, such as residual solvents or moisture.

-

Decomposition Kinetics: Providing insights into the mechanism and rate of degradation.

-

Purity Assessment: Identifying the presence of thermally labile impurities.

This information is vital during preclinical development to ensure that the compound can be safely processed, formulated, and stored without degradation, thereby preserving its efficacy and safety profile[4][5].

Molecular Structure and Predicted Thermal Behavior

To predict the thermal decomposition of this compound, we must first analyze its chemical structure.

Chemical Structure: this compound

-

Molecular Formula: C₉H₁₁NO₃

-

Key Functional Groups:

-

An aromatic 1,3-oxazole ring.

-

An acyl side chain attached at the C2 position of the ring.

-

A terminal ketone group on the hexanoyl chain.

-

The oxazole ring itself is a thermally stable aromatic system[6]. However, the bond connecting the acyl side chain to the ring (C2 position) and the aliphatic chain are expected to be the points of initial thermal failure. Based on studies of similar heterocyclic compounds, decomposition is likely to initiate at temperatures above 250 °C[4][5][7].

Hypothesized Decomposition Pathway (Inert Atmosphere):

We predict a two-stage decomposition process under an inert nitrogen or argon atmosphere:

-

Stage 1 (Approx. 250-350 °C): The initial mass loss is hypothesized to result from the cleavage of the hexanoyl side chain. The C-C bond between the oxazole ring and the carbonyl group of the side chain is a likely point of scission. This would lead to the loss of the C₆H₉O₂ side group as volatile fragments.

-

Stage 2 (Approx. >350 °C): The second, higher-temperature event would involve the fragmentation and decomposition of the now-substituted oxazole ring itself. Oxazole rings, while stable, can undergo ring-opening reactions at elevated temperatures[8]. This stage would likely continue until most of the organic material is pyrolyzed, leaving a small amount of carbonaceous residue. Studies on benzoxazole derivatives show nearly complete decomposition by 600 °C[7].

Figure 1: Hypothesized Thermal Decomposition Pathway

Recommended Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to provide a comprehensive and reproducible thermal profile of this compound. It incorporates best practices for the analysis of pharmaceutical compounds.

Figure 2: TGA Experimental Workflow

3.1. Instrumentation

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments TGA 5500, Mettler Toledo TGA/DSC 3+).

-

Pan Material: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for inert atmosphere analysis. Synthetic air for oxidative stability analysis.

3.2. Calibration

-

Temperature: Calibrate using certified reference materials with known Curie points (e.g., Alumel, Nickel) bracketing the expected decomposition range.

-

Mass: Perform mass calibration using the instrument's internal calibration routine or external certified weights.

3.3. Experimental Procedure

-

Sample Preparation:

-

Ensure the sample is a fine, homogenous powder to promote even heat distribution.

-

Accurately weigh 5–10 mg of this compound into a tared TGA pan. A smaller sample size minimizes thermal gradients.

-

-

Instrument Setup (Inert Atmosphere):

-

Gas Flow: Set the furnace purge gas (Nitrogen) to a flow rate of 40-60 mL/min. Set the balance purge gas (Nitrogen) to 10-20 mL/min to protect the balance mechanism.

-

Thermal Method:

-

Equilibrate: Hold at 30.00 °C for 5 minutes to allow for thermal stabilization.

-

Ramp: Heat from 30.00 °C to 600.00 °C at a linear heating rate of 10 °C/min. A standard rate of 10-20 K/min is common for initial screening[9].

-

Isothermal: Hold at 600.00 °C for 5 minutes to ensure complete decomposition.

-

-

-

Data Collection:

-

Record the mass, temperature, and time data throughout the experiment.

-

Simultaneously record the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss and helps to precisely identify peak decomposition temperatures.

-

Hypothetical Data and Interpretation

The following table summarizes the expected results from the TGA of this compound based on the protocol in Section 3 and the hypothesized decomposition pathway.

Table 1: Hypothetical TGA/DTG Data for this compound

| Parameter | Stage 1 | Stage 2 |

| Temperature Range (°C) | 255 – 360 | 360 – 550 |

| Onset Temperature (Tₒₙₛₑₜ) | ~ 265 °C | ~ 375 °C |

| DTG Peak (Tₘₐₓ) | ~ 310 °C | ~ 420 °C |

| Mass Loss (%) | ~ 58% | ~ 39% |

| Associated Process | Cleavage of the acyl-ketone side chain | Fragmentation of the oxazole ring |

| Total Mass Loss (%) | \multicolumn{2}{c | }{~ 97%} |

| Residue at 600 °C (%) | \multicolumn{2}{c | }{~ 3%} |

4.1. Interpretation of Results

-

Onset of Decomposition: The initial decomposition onset at approximately 265 °C defines the upper limit for the thermal stability of the compound. This suggests that for long-term storage, temperatures should be kept significantly below this point, and manufacturing processes like milling or drying should not exceed this temperature. The thermal stability is consistent with that observed for other heterocyclic drug candidates, which often begin to decompose above 250 °C[4][5].

-

Stage 1 Mass Loss (~58%): This significant mass loss corresponds well with the theoretical mass percentage of the C₆H₉O₂ side chain (113.1 g/mol ) relative to the total molecular weight of this compound (197.2 g/mol ), which is approximately 57.4%. The peak rate of decomposition (Tₘₐₓ) at 310 °C indicates the temperature of maximum instability for this part of the molecule.

-

Stage 2 Mass Loss (~39%): This subsequent event represents the breakdown of the remaining oxazole core. The process is complete by approximately 550 °C, which aligns with observations that many oxazole-based compounds decompose almost completely by 600 °C[7].

-

Final Residue (~3%): The small amount of carbonaceous residue is typical for the pyrolysis of organic compounds in an inert atmosphere.

4.2. Implications for Drug Development